CK-636
Overview
Description
Mechanism of Action
Target of Action
The primary target of CK-636 is the Actin-related protein 2/3 (Arp2/3) complex . The Arp2/3 complex is a seven-subunit assembly that nucleates branched actin filaments . It plays a crucial role in the regulation of the actin cytoskeleton .
Mode of Action
This compound inhibits the Arp2/3 complex by binding to it and blocking the movement of the Arp2 and Arp3 subunits into their activated filament-like (short pitch) conformation . It inserts into the hydrophobic core of Arp3 and alters its conformation . This inhibits actin polymerization, a process essential for various cellular functions .
Biochemical Pathways
The inhibition of the Arp2/3 complex by this compound affects the actin cytoskeleton, a fundamental component of cells that plays a key role in cell structure, division, and function . By inhibiting actin polymerization, this compound disrupts the formation of actin filament networks, which are crucial for various cellular processes .
Result of Action
The inhibition of the Arp2/3 complex by this compound leads to a reduction in actin polymerization. This can result in changes to cell morphology and function. For example, this compound has been shown to inhibit lamellipodia formation at the leading edges of migrating T cells, causing reduced velocity . It also prevents the formation of actin filament comet tails by Listeria in infected SKOV3 cells .
Biochemical Analysis
Biochemical Properties
CK-636 interacts with the Arp2/3 complex, which is involved in the process of actin polymerization . By binding to the Arp2/3 complex, this compound inhibits actin polymerization, affecting the structure and function of the actin cytoskeleton . The interaction between this compound and the Arp2/3 complex is a key aspect of its biochemical properties.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by preventing actin polymerization and the formation of actin filament comet tails . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Arp2/3 complex, thereby inhibiting the movement of the Arp2 and Arp3 subunits into their active conformation . This prevents actin polymerization at the molecular level, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory effects on actin polymerization can be observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways related to actin polymerization. It interacts with the Arp2/3 complex, a key player in these pathways
Transport and Distribution
This compound is believed to be transported and distributed within cells and tissues through its interaction with the Arp2/3 complex . Detailed information on the transporters or binding proteins it interacts with, and its effects on localization or accumulation, is currently limited.
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its interaction with the Arp2/3 complex, it is likely that it localizes to areas where this complex and actin are present
Preparation Methods
Synthetic Routes and Reaction Conditions
CK-636 is synthesized through a series of chemical reactions involving the formation of a thiophene-2-carboxamide structure. The synthetic route typically involves the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of an indole derivative, which is achieved through a Fischer indole synthesis reaction.
Coupling Reaction: The indole derivative is then coupled with a thiophene-2-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
CK-636 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced indole derivatives .
Scientific Research Applications
CK-636 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of actin polymerization and the role of the Arp2/3 complex in cellular processes.
Biology: this compound is employed in cell biology research to investigate cell migration, cytoskeletal dynamics, and intracellular trafficking.
Medicine: The compound is explored for its potential therapeutic applications in diseases where actin polymerization plays a critical role, such as cancer metastasis and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
CK-666: Another inhibitor of the Arp2/3 complex that stabilizes the inactive state of the complex.
Uniqueness of CK-636
This compound is unique in its specific binding site and mechanism of action. Unlike CK-666, which stabilizes the inactive state, this compound directly blocks the movement of Arp2 and Arp3 into their active conformations. This distinct mode of inhibition makes this compound a valuable tool for studying the Arp2/3 complex and its role in actin polymerization .
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAKNPKRLPMONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442632-72-6 | |
Record name | N-(2-(2-Methylindol-3-yl)ethyl)-2-thienylcarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442632726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CK-636 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-(2-METHYLINDOL-3-YL)ETHYL)-2-THIENYLCARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XC8RSD8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CK-636?
A: this compound is a potent and selective inhibitor of the actin-related protein 2/3 (Arp2/3) complex [, , , ]. The Arp2/3 complex plays a critical role in actin polymerization by initiating the formation of branched actin networks. By inhibiting Arp2/3, this compound disrupts actin filament assembly and downstream cellular processes dependent on actin dynamics.
Q2: How does the localization of the Arp2/3 complex in sperm cells change with this compound treatment?
A: Research indicates that this compound alters the distribution of the Arp2/3 complex within bovine spermatozoa []. Specifically, it affects the ratio of Arp2/3 localization between the acrosome and the equatorial region, suggesting a role for the complex in morphological changes during capacitation.
Q3: Does this compound affect fertilization and early embryonic development?
A: Studies using mouse models revealed that exposure to high concentrations of this compound reduced both fertilization and embryo development []. Interestingly, while 100 μM this compound initially increased fertilization rates, it subsequently led to decreased embryo development, highlighting the delicate balance required for successful reproduction.
Q4: Are there potential implications of these findings for male fertility?
A: The research suggests that the Arp2/3 complex and its regulation by compounds like this compound are crucial for normal sperm function and male fertility []. Further investigation into this area could provide valuable insights into the mechanisms underlying infertility and potentially lead to the development of novel therapeutic targets or diagnostic markers.
Q5: Beyond sperm, how else does this compound influence cell motility?
A: this compound has proven useful in studying T cell migration on surfaces with complex nanotopography []. Inhibition of Arp2/3 by this compound revealed the importance of lamellipodia formation, driven by actin polymerization, for T cell movement across these surfaces, particularly at sharp turning points.
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